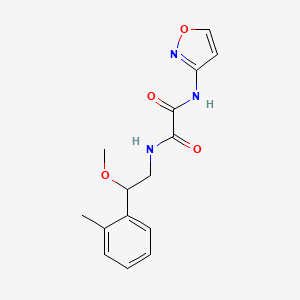

![molecular formula C20H18N6O B2948636 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1203347-12-9](/img/structure/B2948636.png)

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

The synthesis of such compounds involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A series of these compounds was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro .Molecular Structure Analysis

The molecular structure of this compound involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily based on the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include excellent thermal stability and remarkable measured density . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazolopyridazine moiety present in this compound has been associated with significant anticancer properties. Research indicates that derivatives of this compound exhibit inhibition activities against tumor cells . For instance, certain derivatives have shown better antitumor activities against A549 lung cancer cells than the positive agent cisplatin . This suggests that the compound could be a promising candidate for developing new anticancer drugs.

c-Met Kinase Inhibition

c-Met kinase is a receptor tyrosine kinase implicated in various human malignancies. Derivatives of the compound have been evaluated for their inhibitory activities against c-Met kinase in vitro . This highlights its potential application in targeted cancer therapies, particularly for cancers where c-Met overexpression is a factor.

Cardiovascular Disorders

Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure, which is related to the core structure of our compound of interest, have been utilized in the treatment of cardiovascular disorders . They may offer new avenues for the development of drugs targeting cardiovascular diseases.

Type 2 Diabetes Management

Similarly, the related 1,2,4-triazolo[1,5-a]pyridine compounds have applications in managing type 2 diabetes . This suggests that our compound could be explored for its efficacy in diabetes treatment protocols.

Hyperproliferative Disorders

The broader family of triazolopyridazine compounds has been associated with the treatment of hyperproliferative disorders . This includes diseases characterized by the rapid growth of abnormal cells, such as psoriasis and certain types of cancers.

Material Sciences

Beyond biomedical applications, these compounds have also found use in material sciences . Their unique chemical properties could be beneficial in creating new materials with specific desired characteristics.

Antimicrobial and Antiviral Activities

Heterobicyclic nitrogen systems containing 1,2,4-triazines derivatives, which are structurally similar to our compound, have displayed a variety of biological applications, including antimicrobial and antiviral activities . This opens up possibilities for the compound to be used in the development of new antimicrobial and antiviral agents.

Neurological Disorders

Compounds within the same structural family have been used as anti-epileptic drugs and have shown potential in treating other neurological disorders . This suggests that our compound could be researched further for its neuropharmacological properties.

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of these compounds involve designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . There is also potential for further exploration of their inhibition activities against various tumor cells and kinases .

Propiedades

IUPAC Name |

naphthalen-1-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c27-20(17-7-3-5-15-4-1-2-6-16(15)17)25-12-10-24(11-13-25)19-9-8-18-22-21-14-26(18)23-19/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJUSBZMPGBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)

![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)

![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)

![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)

![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)

![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)